molecular formula C20H19ClN2O4 B14957336 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide

Cat. No.: B14957336
M. Wt: 386.8 g/mol
InChI Key: RASOXJFVYMSQER-UHFFFAOYSA-N
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Description

2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic coumarin derivative of significant interest in medicinal chemistry and biological research. This compound features a complex molecular structure with a chloro- and dimethyl-substituted 2-oxochromen (coumarin) core linked via an oxyacetamide bridge to a N-[2-(pyridin-2-yl)ethyl] side chain. The specific biological activity and mechanism of action for this compound are areas of active investigation and are not yet fully characterized. Based on the established properties of analogous structures, coumarin-amides are frequently investigated for a range of potential research applications, which have included studies into antioxidant , antimicrobial , and anticancer activities in pre-clinical settings. The presence of both the coumarin system and the pyridine ring in its architecture makes it a valuable scaffold for the development of novel pharmacological tools and for structure-activity relationship (SAR) studies. Researchers can utilize this compound to explore enzyme inhibition, receptor interactions, and other biochemical pathways. This product is provided as a high-purity solid for research purposes. It is intended for in vitro analysis and laboratory use only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory safety regulations.

Properties

Molecular Formula

C20H19ClN2O4

Molecular Weight

386.8 g/mol

IUPAC Name

2-(6-chloro-3,4-dimethyl-2-oxochromen-7-yl)oxy-N-(2-pyridin-2-ylethyl)acetamide

InChI

InChI=1S/C20H19ClN2O4/c1-12-13(2)20(25)27-17-10-18(16(21)9-15(12)17)26-11-19(24)23-8-6-14-5-3-4-7-22-14/h3-5,7,9-10H,6,8,11H2,1-2H3,(H,23,24)

InChI Key

RASOXJFVYMSQER-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NCCC3=CC=CC=N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Chlorination and Methylation: The chromen-2-one core is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.

    Coupling with Pyridyl Group: The final step involves coupling the chlorinated and methylated chromen-2-one with 2-(2-pyridyl)ethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Differences Molecular Weight (g/mol) Notable Features
Target compound 6-chloro-3,4-dimethyl chromenone core; 2-pyridylethyl acetamide 429.88 (calculated) Pyridyl group may enhance CNS penetration; chloro and methyl groups improve stability
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3-hydroxypropyl)acetamide () 3-hydroxypropyl substituent instead of pyridylethyl 382.80 Hydroxypropyl group increases hydrophilicity; potential for H-bonding
2-[(6-Chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide () Lacks 3-methyl on chromenone; 3,5-dimethylphenyl substituent 400.85 Bulky aromatic substituent may limit membrane permeability
2-[(6-Chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4-pyridyl)ethyl]acetamide () 4-pyridyl vs. 2-pyridyl substitution 429.88 (calculated) Pyridyl nitrogen position alters electronic properties and binding affinity
2-[3-(4-Chlorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-methyl-N-[2-(2-pyridyl)ethyl]acetamide () Furochromen core with 4-chlorophenyl; N-methylation on acetamide 501.94 Fused furan ring may enhance rigidity; methyl group reduces polarity

Key Observations

Substituent Effects on Bioactivity The 2-pyridylethyl group in the target compound may facilitate interactions with nicotinic acetylcholine receptors or metal ions, as seen in related pesticidal compounds (e.g., dimethenamid, ). The 3,5-dimethylphenyl substituent () introduces steric hindrance, which could reduce enzymatic degradation but also hinder target engagement compared to the pyridylethyl group.

Impact of Chromenone Modifications The 3,4-dimethyl substitution on the chromenone core in the target compound likely enhances metabolic stability by blocking oxidation sites. Compounds lacking the 3-methyl group (e.g., ) may be more prone to hepatic metabolism . The furochromen derivative () demonstrates how core heterocycle variations can drastically alter molecular geometry and binding modes.

Synthetic Accessibility The target compound’s synthesis likely follows established routes for coumarin-acetamide hybrids, such as nucleophilic substitution of a chlorinated chromenone intermediate with a pyridylethylamine (analogous to methods in and ).

Biological Activity

The compound 2-[(6-chloro-3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(2-pyridyl)ethyl]acetamide is a synthetic derivative of chromen-7-yl and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₃ClO₅
Molecular Weight282.68 g/mol
CAS Number853892-42-9
AppearanceWhite to off-white powder
Storage ConditionsRefrigerate at 2-7°C

Anticancer Activity

Research indicates that derivatives of chromen-7-yl exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

A study focusing on a related compound demonstrated that it inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13) with IC50 values of approximately 0.3 µM and 1.2 µM, respectively . The mechanism involved down-regulation of phospho-ERK1/2 and its downstream effectors, indicating a potential pathway through which the compound may exert its anticancer effects.

Anti-inflammatory Properties

The chromen-7 moiety is known for its anti-inflammatory effects. Compounds containing this structure have been shown to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

The proposed mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as NF-kB. This suggests that the compound could be explored for therapeutic applications in diseases like rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Activity

Preliminary studies indicate that derivatives of chromen-7 may exhibit antimicrobial properties against various pathogens. For example, compounds with similar structures have shown efficacy against both Gram-positive and Gram-negative bacteria.

Research Findings

In vitro tests revealed that certain chromen derivatives could inhibit bacterial growth at low concentrations, suggesting a potential role as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications in the chemical structure can significantly influence its potency and selectivity.

Key Findings from SAR Studies

  • Chloro Substitution : The presence of chlorine at the 6-position enhances lipophilicity, potentially increasing cellular uptake.
  • Pyridyl Group : The N-[2-(2-pyridyl)ethyl] substitution may contribute to enhanced interaction with biological targets, improving efficacy.
  • Dimethyl Groups : The presence of dimethyl groups at positions 3 and 4 has been associated with increased anticancer activity due to their electron-donating effects .

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